3-Chloro-1-(4-methoxyphenyl)propan-1-one
Overview
Description
3-Chloro-1-(4-methoxyphenyl)propan-1-one: is an organic compound with the molecular formula C10H11ClO2 . It is a chlorinated derivative of propiophenone, featuring a methoxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of anisole with 3-chloropropionyl chloride . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-1-(4-methoxyphenyl)propan-1-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like or .
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Reduction: in methanol or in ether.
Oxidation: Potassium permanganate in aqueous solution or chromic acid in acetone.
Major Products:
Substitution: Formation of amines or thiols derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: 3-Chloro-1-(4-methoxyphenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology and Medicine: The compound has been studied for its potential as a PARP-1 inhibitor , which is significant in cancer research. PARP-1 inhibitors are known to enhance the efficacy of certain chemotherapeutic agents .
Industry: In the industrial sector, this compound is utilized in the manufacture of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the production of various active ingredients .
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-methoxyphenyl)propan-1-one as a PARP-1 inhibitor involves the inhibition of the enzyme poly (ADP-ribose) polymerase 1 (PARP-1) . This enzyme plays a crucial role in DNA repair processes. By inhibiting PARP-1, the compound induces DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells deficient in other DNA repair pathways .
Comparison with Similar Compounds
- 4-Methoxybenzylchloride
- Epichlorohydrin
- 4-Methoxyphenol
- 3’-Hydroxypropiophenone
- 4-Methoxybenzoic acid
- p-Anisidine
- p-Anisaldehyde
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenylacetone
Uniqueness: 3-Chloro-1-(4-methoxyphenyl)propan-1-one is unique due to its specific combination of a chloro group and a methoxy group on the phenyl ring, which imparts distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBUZSAECLLZOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283451 | |
Record name | 3-chloro-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35999-20-3 | |
Record name | 35999-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 35999-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4'-methoxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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